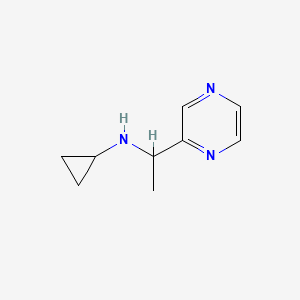N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
CAS No.:
Cat. No.: VC13441166
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13N3 |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | N-(1-pyrazin-2-ylethyl)cyclopropanamine |
| Standard InChI | InChI=1S/C9H13N3/c1-7(12-8-2-3-8)9-6-10-4-5-11-9/h4-8,12H,2-3H2,1H3 |
| Standard InChI Key | YALHAMIDHHOUIO-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=CN=C1)NC2CC2 |
| Canonical SMILES | CC(C1=NC=CN=C1)NC2CC2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises:
-
Cyclopropane ring: A strained three-membered carbocycle contributing to conformational rigidity.
-
Ethylamine linker: Connects the cyclopropane to the pyrazine ring.
-
Pyrazine heterocycle: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and π-π interactions .
Molecular Formula: C₉H₁₃N₃
Molecular Weight: 163.22 g/mol
SMILES: CC(NC1CC1)C2=NC=CN=C2
Physical and Chemical Properties
Synthesis and Optimization
Synthetic Routes
N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine is synthesized via multi-step strategies:
-
Cyclopropane Introduction: Cyclopropylamine (CAS 765-30-0) reacts with bromoethylpyrazine under nucleophilic substitution conditions .
-
Reductive Amination: Pyrazine-2-carbaldehyde undergoes reductive amination with cyclopropylamine derivatives .
Key Challenges:
-
Steric hindrance from the cyclopropane ring necessitates optimized reaction temperatures (e.g., 40–60°C) .
-
Purification requires chromatography due to byproduct formation .
Structural Analogues
Modifications to the pyrazine or cyclopropane moieties yield derivatives with enhanced bioactivity:
| Derivative | Modification | Biological Target |
|---|---|---|
| Vanin-1 Inhibitors | Pyrazine replaced with pyrimidine | Vanin-1 enzyme |
| Antiviral Agents | Cyclopropane substituted with halogens | CHIKV nsP2 protease |
Biological and Pharmaceutical Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against Vanin-1, a pantetheinase involved in oxidative stress and inflammation :
-
Mechanism: Competes with pantetheine for the enzyme’s active site, reducing cysteamine production .
-
Therapeutic Potential:
Antiviral Activity
Derivatives demonstrate efficacy against Chikungunya virus (CHIKV) by targeting nsP2 protease :
Anticancer Properties
Imidazole-pyrazine analogues inhibit tumor cell proliferation via JAK/STAT signaling :
| Hazard | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | 2 | Wear protective gloves/clothing |
| Eye Irritation | 2A | Use face shields |
| Respiratory Irritation | 3 | Use in well-ventilated areas |
Future Directions
Drug Development
-
Optimization: Enhance solubility via PEGylation or prodrug strategies .
-
Targeted Delivery: Nanoparticle encapsulation to improve bioavailability .
Mechanistic Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume